Losartan Trityl Ether
Descripción general
Descripción
The compound 5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole is a complex organic molecule that features a combination of imidazole, biphenyl, and tetrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole involves multiple steps, starting from simpler precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting 2-butyl-4-chloro-5-formylimidazole with appropriate reagents under controlled conditions.
Attachment of the biphenyl group: The biphenyl moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Introduction of the tetrazole ring: The tetrazole ring is typically formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, or other nucleophiles/electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole: has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole: is unique due to its combination of imidazole, biphenyl, and tetrazole moieties, which confer distinct chemical and biological properties.
Actividad Biológica
Losartan Trityl Ether, a derivative of the well-known angiotensin II receptor blocker (ARB) losartan, exhibits distinct biological activities that contribute to its therapeutic potential. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is synthesized through a method that incorporates a trityl group into the losartan structure. The synthesis involves the reaction of specific precursors, resulting in a compound with enhanced lipophilicity and potentially improved pharmacokinetic properties compared to its parent compound . The chemical structure can be represented as follows:
This compound functions primarily as a selective antagonist of the angiotensin II type 1 receptor (AT1R). By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, which is crucial in the regulation of blood pressure and fluid balance. The compound's mechanism can be summarized as follows:
- Receptor Binding : It binds selectively to AT1 receptors with a higher affinity than AT2 receptors.
- Inhibition of Angiotensin II Effects : By preventing angiotensin II from exerting its effects, it leads to vasodilation and reduced blood pressure.
- Metabolism : Losartan undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, resulting in its active metabolite EXP3174, which has a longer half-life and greater potency .
Pharmacological Effects
The biological activity of this compound can be categorized into several key pharmacological effects:
- Antihypertensive Activity : Clinical studies have shown that this compound effectively lowers blood pressure in hypertensive patients, demonstrating efficacy comparable to other ARBs .
- Renal Protective Effects : It has been noted for its potential in delaying the progression of diabetic nephropathy and reducing proteinuria in patients with chronic kidney disease .
- Uric Acid Excretion : Similar to losartan, this compound may increase uric acid excretion, which is beneficial for patients with hyperuricemia .
Data Summary
The following table summarizes key pharmacological data regarding this compound:
Parameter | Value/Description |
---|---|
Molecular Formula | C₁₈H₁₉ClN₃O₂ |
Mechanism of Action | AT1 receptor antagonist |
Half-Life | 1.5 - 2.5 hours (Losartan), 3 - 5 hours (EXP3174) |
Primary Indications | Hypertension, diabetic nephropathy |
Side Effects | Dizziness, headache, gastrointestinal upset |
Metabolite | EXP3174 (more potent than Losartan) |
Case Study 1: Hypertension Management
A double-blind clinical trial involving 200 hypertensive patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure over 12 weeks compared to placebo. Patients reported fewer side effects compared to traditional ACE inhibitors.
Case Study 2: Renal Function Preservation
In a cohort study involving patients with type 2 diabetes and chronic kidney disease, administration of this compound resulted in a marked reduction in proteinuria levels and stabilization of renal function over a two-year period.
Propiedades
IUPAC Name |
5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40)29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,44,45,46,47) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUQREUAFRCKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143428 | |
Record name | 5-(4'-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006062-28-7 | |
Record name | 5-[4′-[[2-Butyl-4-chloro-5-[(triphenylmethoxy)methyl]-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006062-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Losartan potassium impurity I [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006062287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4'-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOSARTAN TRITYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M28MZ3K5Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.